molecular formula C6H6ClN B3333911 4-Chloroaniline-15N CAS No. 24176-54-3

4-Chloroaniline-15N

Cat. No.: B3333911
CAS No.: 24176-54-3
M. Wt: 128.56 g/mol
InChI Key: QSNSCYSYFYORTR-VJJZLTLGSA-N
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Description

4-Chloroaniline-15N (CAS 24176-54-3) is a nitrogen-15 isotopically labeled derivative of 4-chloroaniline. Its molecular formula is C₆H₅Cl(¹⁵NH₂), with 98% isotopic purity . Key physical properties include a melting point of 67–70°C, boiling point of 232°C, and storage requirements at 2–8°C as a solid. The compound exhibits acute toxicity (Category 3 for skin, inhalation, and oral exposure), carcinogenicity (Category 1B), and aquatic chronic toxicity (Category 2) . Its primary applications lie in isotopic tracing, nuclear magnetic resonance (NMR) studies, and metabolic research due to the ¹⁵N label, which enables precise tracking in chemical and biological systems.

Properties

IUPAC Name

4-chloro(15N)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i8+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNSCYSYFYORTR-VJJZLTLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479982
Record name 4-Chloroaniline-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24176-54-3
Record name 4-Chloroaniline-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24176-54-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroaniline-15N is typically synthesized by the reduction of 4-nitrochlorobenzene-15N, which is prepared by the nitration of chlorobenzene-15N. The reduction process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The nitration of chlorobenzene-15N is carried out in large reactors, followed by the reduction of 4-nitrochlorobenzene-15N using catalytic hydrogenation or other suitable reducing agents .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroaniline-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroaniline-15N is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in studies involving isotopic labeling.

    Biology: It is used in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.

    Industry: It is used in the production of dyes, pesticides, and antimicrobial agents

Mechanism of Action

The mechanism of action of 4-chloroaniline-15N involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The nitrogen-15 isotope allows for detailed tracing of these interactions and pathways .

Comparison with Similar Compounds

Structural and Isomeric Differences

4-Chloroaniline-15N belongs to the halogenated aniline family, differing from its non-isotopic isomers and derivatives:

Compound CAS Number Molecular Formula Substituent Position Isotopic Label
This compound 24176-54-3 C₆H₅Cl(¹⁵NH₂) Para ¹⁵N (98%)
2-Chloroaniline 95-51-2 C₆H₅Cl(NH₂) Ortho None
3-Chloroaniline 108-42-9 C₆H₅Cl(NH₂) Meta None
4-Chloroaniline 106-47-8 C₆H₅Cl(NH₂) Para None
4-Bromo-2-chloroaniline Not provided C₆H₅BrCl(NH₂) Para-Bromo, Ortho-Chloro None

Key Observations :

  • Positional Effects : The para-substituted chloro group in this compound confers symmetry, influencing crystallinity and intermolecular interactions. In contrast, ortho- and meta-substituted isomers (e.g., 2-chloroaniline) exhibit steric hindrance or electronic effects that alter reactivity .
  • Halogen Diversity : Bromine substitution (e.g., 4-bromo-2-chloroaniline) increases molecular weight and polarizability, affecting solubility and spectroscopic profiles .

Physicochemical Properties

A comparative analysis of thermal and spectral properties:

Compound Melting Point (°C) Boiling Point (°C) Solubility (Water) Mass Spectrometry (HRMS)
This compound 67–70 232 Low M+1 peak (¹⁵N)
4-Chloroaniline 68–71 232 Low M peak (C₆H₆ClN⁺)
2-Chloroaniline -14 208–209 Slightly higher M peak (C₆H₆ClN⁺)
4-Bromo-2-chloroaniline Not reported Not reported Very low M+2 (Br isotope pattern)

Key Observations :

  • Isotopic Effects: The ¹⁵N label in this compound generates a distinct M+1 peak in HRMS, distinguishing it from non-labeled analogs .
  • Solubility Trends : Ortho-substituted isomers (e.g., 2-chloroaniline) show marginally higher water solubility due to reduced symmetry and increased dipole interactions .

Hazard Profiles

Compound Acute Toxicity Carcinogenicity Environmental Hazard
This compound Category 3 Category 1B Category 2 (Aquatic)
4-Chloroaniline Category 2 Category 1B Category 2
2-Chloroaniline Category 3 Category 2 Category 2

Key Observations :

  • All chloroanilines exhibit significant carcinogenicity, but this compound requires additional precautions due to isotopic handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroaniline-15N
Reactant of Route 2
4-Chloroaniline-15N

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